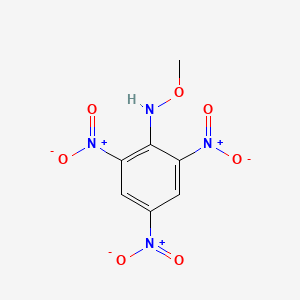

Benzenamine, N-methoxy-2,4,6-trinitro-

Description

Contextualization within Nitroaromatic Chemistry Research

Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, have long been a cornerstone of chemical research. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the parent aromatic system, leading to a wide range of applications. Historically, nitroaromatics have been pivotal in the development of explosives, dyes, and pharmaceuticals. nih.gov

Benzenamine, N-methoxy-2,4,6-trinitro- fits within this broad research area as a highly substituted nitroaniline. The presence of three nitro groups classifies it as a trinitrobenzene derivative, a group of compounds known for their energetic properties. wikipedia.org Research into nitroaromatics continues to be a vibrant field, with ongoing efforts to synthesize novel compounds with tailored properties for applications in energetic materials, nonlinear optics, and as precursors for complex organic synthesis. researchgate.netresearchgate.net

Significance and Research Rationale for Advanced Studies

The scientific intrigue surrounding Benzenamine, N-methoxy-2,4,6-trinitro- and its derivatives stems from the unique interplay of its functional groups. The methoxy (B1213986) group attached to the amine nitrogen (an N-methoxy group) is a relatively uncommon feature in heavily nitrated aromatic systems, prompting investigations into its influence on the compound's stability, reactivity, and potential applications.

Advanced studies on this compound are driven by several key rationales:

Energetic Materials: The high nitrogen and oxygen content, a hallmark of many explosives, suggests potential applications in the field of energetic materials. Research in this area often focuses on synthesizing new molecules with a favorable balance of explosive power and sensitivity. researchgate.net The introduction of the N-methoxy group could modulate these properties in interesting ways compared to more conventional trinitroanilines.

Precursor for Synthesis: The multiple reactive sites on the molecule make it a versatile building block for the synthesis of more complex chemical structures. The nitro groups can be reduced to amines, and the aromatic ring can potentially undergo further substitution reactions, opening avenues for creating novel compounds. evitachem.com

Materials Science: The highly polarized nature of the molecule, due to the presence of both electron-donating (amine) and electron-withdrawing (nitro) groups, suggests potential for applications in materials science, such as in the development of nonlinear optical materials or charge-transfer complexes. researchgate.net

Historical Overview of Relevant Trinitrobenzene Derivatives Research

The study of trinitrobenzene derivatives has a rich history, deeply intertwined with the development of explosives and the broader field of organic chemistry. A timeline of key developments provides context for the ongoing research into compounds like Benzenamine, N-methoxy-2,4,6-trinitro-.

| Year | Development | Significance |

| 1863 | Julius Wilbrand synthesizes Trinitrotoluene (TNT). wikipedia.org | While initially used as a yellow dye, its explosive properties were later discovered, making it a benchmark explosive. |

| 1870 | Beilstein and Kuhlberg conduct the first detailed study on the preparation of 2,4,6-trinitrotoluene. rsc.org | This work laid the foundation for the industrial manufacturing of TNT. |

| 1891 | Germany begins the industrial manufacture of TNT. rsc.org | Marks the large-scale application of a trinitrobenzene derivative as a military explosive. |

| Early 20th Century | Research expands to other trinitrobenzene derivatives for various applications. | The focus was on creating more powerful, less sensitive, or more specialized explosives. |

| Mid-20th Century to Present | Focus shifts to include the synthesis of highly substituted and functionalized trinitrobenzene derivatives. | This includes research into compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) for insensitive munitions and other specialized applications. researchgate.net |

| Contemporary Research | Exploration of novel trinitrobenzene derivatives, including N-substituted compounds like Benzenamine, N-methoxy-2,4,6-trinitro-, for advanced materials and energetic applications. tandfonline.com | Modern research leverages advanced analytical techniques to understand the structure-property relationships in these complex molecules. |

The synthesis of Benzenamine, N-methoxy-2,4,6-trinitro- typically involves a multi-step process. A suitable benzenamine precursor is first subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the three nitro groups at the 2, 4, and 6 positions. This is followed by a methoxylation step, where the methoxy group is introduced onto the amine nitrogen, potentially using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. evitachem.com Careful control of reaction conditions is crucial to achieve the desired product with high yield. evitachem.com

The chemical properties of Benzenamine, N-methoxy-2,4,6-trinitro- are largely dictated by its functional groups. The nitro groups are susceptible to reduction to amines, while the aromatic ring can undergo electrophilic substitution, directed by the existing substituents. evitachem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

24914-56-5 |

|---|---|

Molecular Formula |

C7H6N4O7 |

Molecular Weight |

258.15 g/mol |

IUPAC Name |

N-methoxy-2,4,6-trinitroaniline |

InChI |

InChI=1S/C7H6N4O7/c1-18-8-7-5(10(14)15)2-4(9(12)13)3-6(7)11(16)17/h2-3,8H,1H3 |

InChI Key |

GBMUNAANJYFKPE-UHFFFAOYSA-N |

Canonical SMILES |

CONC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methoxy 2,4,6 Trinitro Benzenamine

Advanced Synthetic Routes to N-methoxy-2,4,6-trinitro-benzenamine

The construction of N-methoxy-2,4,6-trinitro-benzenamine relies on the strategic introduction of the N-methoxyamino group onto a pre-existing 2,4,6-trinitrobenzene framework. This is typically accomplished via nucleophilic aromatic substitution, where a precursor bearing a good leaving group is reacted with N-methoxyamine.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Formation

The SNAr mechanism is the cornerstone for the synthesis of N-methoxy-2,4,6-trinitro-benzenamine. wikipedia.org The reaction proceeds through a two-step addition-elimination process, initiated by the attack of the nucleophile (N-methoxyamine) on the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. qorganica.es The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final product.

The high reactivity of 2,4,6-trinitro-substituted benzene (B151609) derivatives towards nucleophilic attack is attributed to the strong electron-withdrawing nature of the three nitro groups, which significantly lowers the electron density of the aromatic ring. qorganica.essemanticscholar.org

The efficiency of the SNAr reaction is heavily dependent on the nature of the leaving group (nucleofuge). A good leaving group must be able to stabilize the negative charge it acquires upon departure. In the context of 2,4,6-trinitrobenzene derivatives, various leaving groups have been investigated.

Halogens: Halogens are common leaving groups in SNAr reactions. For activated aryl halides, the reactivity order is typically F > Cl > Br > I. nih.govnih.gov This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. nih.gov Therefore, 2,4,6-trinitrofluorobenzene would be expected to be the most reactive halogenated precursor for the synthesis of N-methoxy-2,4,6-trinitro-benzenamine. Picryl chloride (2,4,6-trinitrochlorobenzene) is also a commonly used and effective substrate. nih.gov

Nitro Group: The nitro group itself can act as a leaving group in SNAr reactions, although it is generally less facile than halogens. nih.gov

Methoxy (B1213986) Group: The methoxy group, present in 2,4,6-trinitroanisole, can also be displaced by a stronger nucleophile. The reaction of 2,4,6-trinitroanisole with sodium ethoxide to form a Meisenheimer complex, which upon acidification gives a mixture of trinitroanisole and trinitrophenetole, demonstrates the lability of the methoxy group in this highly activated system. This suggests that N-methoxyamine could potentially displace the methoxy group from 2,4,6-trinitroanisole.

The following table provides a qualitative comparison of the reactivity of different leaving groups in SNAr reactions on activated aromatic rings.

| Leaving Group (Nucleofuge) | General Reactivity in SNAr | Rationale |

|---|---|---|

| Fluorine (F) | Very High | High electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack, which is often the rate-determining step. nih.gov |

| Chlorine (Cl) | High | Good leaving group ability and sufficient activation of the aromatic ring. doubtnut.com |

| Bromine (Br) | Moderate | Less effective at activating the ring for nucleophilic attack compared to F and Cl. nih.gov |

| Iodine (I) | Lower | Weakest inductive electron-withdrawing effect among halogens. nih.gov |

| Nitro (NO2) | Moderate | Can act as a leaving group, but generally less efficient than halogens. nih.gov |

| Methoxy (OCH3) | Moderate to Low | Can be displaced by strong nucleophiles in highly activated systems. |

The three nitro groups in the 2, 4, and 6 positions play a crucial role in activating the benzene ring for nucleophilic attack. Their strong electron-withdrawing properties, through both inductive (-I) and resonance (-M) effects, create a significant partial positive charge on the carbon atoms of the ring, particularly the one bearing the leaving group (C1). qorganica.esdoubtnut.com

During the formation of the Meisenheimer complex, the negative charge introduced by the nucleophile is delocalized onto the ortho and para nitro groups through resonance. This stabilization of the anionic intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. qorganica.es The more nitro groups present at the ortho and para positions, the greater the stabilization and the faster the reaction. doubtnut.com

Condensation Reactions in Trinitrobenzene Framework Construction

While the direct synthesis of N-methoxy-2,4,6-trinitro-benzenamine involves SNAr, the synthesis of the trinitrobenzene precursor itself often involves electrophilic aromatic substitution, specifically nitration. For instance, 2,4,6-trinitroaniline (B3268610) (picramide) can be synthesized through the nitration of aniline (B41778) derivatives. Similarly, 2,4,6-trinitrochlorobenzene (picryl chloride) and 2,4,6-trinitroanisole are typically prepared from picric acid (2,4,6-trinitrophenol), which is obtained by the nitration of phenol. researchgate.net

Multi-Step Synthesis Approaches and Optimization

A plausible multi-step synthesis for N-methoxy-2,4,6-trinitro-benzenamine would likely start from a readily available and highly activated precursor like picryl chloride. The general steps would be:

Nitration: Synthesis of a suitable starting material, such as picric acid, through the nitration of phenol.

Conversion to a Precursor with a Good Leaving Group: Transformation of picric acid into picryl chloride using a chlorinating agent like phosphorus pentachloride.

Nucleophilic Aromatic Substitution: Reaction of picryl chloride with N-methoxyamine to yield the final product.

Optimization of the final SNAr step would involve careful control of reaction conditions such as solvent, temperature, and the presence of a base to neutralize the liberated acid (e.g., HCl). The choice of solvent can significantly impact the reaction rate and yield.

Reaction Mechanisms Governing N-methoxy-2,4,6-trinitro-benzenamine Formation

The predominant mechanism for the formation of N-methoxy-2,4,6-trinitro-benzenamine from a suitable 2,4,6-trinitrobenzene derivative is the SNAr mechanism.

As depicted in the scheme above, the reaction proceeds in two main steps:

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of N-methoxyamine, acting as the nucleophile, attacks the carbon atom (C1) bonded to the leaving group (X). This leads to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily lost. The negative charge is delocalized over the ring and, more importantly, onto the oxygen atoms of the ortho and para nitro groups. This resonance-stabilized intermediate is the Meisenheimer complex. The formation of this complex is typically the rate-determining step of the reaction. nih.gov

Departure of the Leaving Group and Re-aromatization: In the second step, the leaving group (X-) is eliminated from the Meisenheimer complex, and the aromaticity of the benzene ring is restored. This step is usually fast.

Nucleophilicity of the Attacking Reagent: A more nucleophilic amine will generally react faster.

Nature of the Leaving Group: As discussed previously, the ability of the leaving group to depart influences the reaction rate.

Stability of the Meisenheimer Complex: The greater the stabilization of this intermediate by the electron-withdrawing groups, the faster the reaction.

Solvent Effects: Polar aprotic solvents are often used to solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Detailed Mechanistic Investigations of Reaction Pathways

The primary route for the synthesis of N-methoxy-2,4,6-trinitro-benzenamine likely involves the nitration of an appropriately substituted aniline precursor. The mechanism of electrophilic aromatic substitution (SEAr) for nitration is well-established, proceeding through the formation of a nitronium ion (NO2+) from a mixture of concentrated nitric and sulfuric acids. This powerful electrophile is then attacked by the electron-rich benzene ring.

The reaction pathway for a potential precursor, such as N-methoxyaniline, would involve the following steps:

Generation of the Nitronium Ion: HNO3 + 2H2SO4 ⇌ NO2+ + H3O+ + 2HSO4-

Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The N-methoxy group is an ortho-, para-directing activator due to the resonance donation of the nitrogen lone pair, tempered by the inductive electron-withdrawing effect of the oxygen. The initial nitration would be directed to the para position, followed by subsequent nitrations at the ortho positions. The stability of the intermediate sigma complex is a key factor in determining the regioselectivity. For instance, attack at the para position allows for resonance stabilization involving the nitrogen atom.

Deprotonation and Re-aromatization: A base (such as HSO4-) removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the nitrated product.

Subsequent nitrations would be influenced by the now present nitro group, which is a strong deactivator and meta-director. However, the activating and ortho-, para-directing influence of the N-methoxy group would still dominate, leading to the desired 2,4,6-trinitro substitution pattern.

An alternative pathway could involve the nitration of a precursor already containing some of the nitro groups, followed by the introduction of the N-methoxy functionality. This might proceed via a nucleophilic aromatic substitution (SNAr) reaction on a highly electron-deficient picryl derivative (e.g., picryl chloride) with methoxyamine. The SNAr mechanism involves the attack of the nucleophile to form a stabilized Meisenheimer complex, followed by the departure of the leaving group.

Kinetic Studies of Synthesis Reactions and Rate Determination

Rate = k[Aromatic Substrate][HNO3][H2SO4]

The rate constant, k, would be highly dependent on temperature and the specific concentrations of the acid mixture.

In the case of an SNAr pathway, the rate law is generally second order:

Rate = k[Aromatic Substrate][Nucleophile]

The rate of this reaction is influenced by the electron-withdrawing nature of the substituents on the aromatic ring, the nucleophilicity of the attacking species, and the nature of the leaving group. The presence of three nitro groups in a picryl precursor would significantly accelerate the rate of nucleophilic attack.

Table 1: Hypothetical Rate Data for the Synthesis of N-methoxy-2,4,6-trinitro-benzenamine via SNAr

| Experiment | [Picryl Halide] (mol/L) | [Methoxyamine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.2 | 0.1 | 3.0 x 10-4 |

| 3 | 0.1 | 0.2 | 3.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

Analysis of Substituent, Solvent, and Catalysis Effects on Reaction Kinetics

The kinetics of synthesizing N-methoxy-2,4,6-trinitro-benzenamine would be profoundly influenced by several factors:

Substituent Effects: The electron-donating N-methoxy group activates the ring towards electrophilic attack, while the strongly electron-withdrawing nitro groups deactivate it. In an SNAr reaction, the nitro groups are essential for activating the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.

Solvent Effects: For electrophilic nitration, highly polar and protic solvents like sulfuric acid are required to generate the nitronium ion. For SNAr reactions, polar aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) are often preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, while not solvating the negatively charged intermediate as strongly as protic solvents. The rate of SNAr reactions generally increases with solvent polarity. nih.gov

Catalysis: Electrophilic nitration is catalyzed by strong acids like sulfuric acid. In potential SNAr routes, phase-transfer catalysts could be employed to facilitate the reaction between an ionic nucleophile and an organic substrate in a biphasic system. Base catalysis is also a common feature in SNAr reactions involving amine nucleophiles, where a second equivalent of the amine or a non-nucleophilic base can assist in the deprotonation of the zwitterionic intermediate.

Table 2: Relative Reaction Rates in Different Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Acetone | 21 | 500 |

| Acetonitrile | 37 | 2000 |

| DMSO | 47 | 10000 |

This table illustrates the general trend of increasing SNAr reaction rates with solvent polarity and is not based on experimental data for the specific target compound.

Chemical Derivatization and Functionalization of N-methoxy-2,4,6-trinitro-benzenamine

The structure of N-methoxy-2,4,6-trinitro-benzenamine offers several sites for chemical modification, allowing for the synthesis of a variety of analogues and the exploration of diverse functional group transformations.

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of N-methoxy-2,4,6-trinitro-benzenamine could be achieved by modifying the synthetic precursors.

Varying the N-alkoxy group: Instead of methoxyamine, other alkoxyamines (e.g., ethoxyamine, propoxyamine) could be used as nucleophiles in an SNAr reaction with a suitable picryl derivative to generate a series of N-alkoxy homologues.

Modifying the aromatic ring substituents: Starting with differently substituted anilines could lead to analogues with alternative substitution patterns. For example, using a toluidine derivative could introduce a methyl group onto the aromatic ring. However, the directing effects of the additional substituent would need to be carefully considered to achieve the desired regiochemistry.

Introducing substituents via further reactions: The aromatic ring of the final product, although heavily deactivated, might undergo further substitution under harsh conditions, or one of the nitro groups could potentially be displaced by a strong nucleophile.

Exploration of Nitrogen and Oxygen Centered Functional Group Transformations

The nitrogen and oxygen atoms within N-methoxy-2,4,6-trinitro-benzenamine are key centers for functional group transformations.

Nitrogen-Centered Transformations:

Reduction of Nitro Groups: The nitro groups are susceptible to reduction to amino groups using various reducing agents such as H2/Pd-C, Sn/HCl, or Na2S2O4. Selective reduction of one or two nitro groups could be challenging but might be achievable with careful control of reaction conditions and reagents. This would open up pathways to various aminonitro and diaminonitro derivatives, which could serve as building blocks for more complex molecules.

N-Dealkoxylation: Cleavage of the N-O bond could potentially be achieved under specific reductive or hydrolytic conditions, though this might be challenging without affecting the nitro groups.

Oxygen-Centered Transformations:

O-Demethylation: The methoxy group could potentially be cleaved to a hydroxylamine (B1172632) functionality (-NHOH) using reagents like boron tribromide (BBr3). This would introduce a new reactive handle for further functionalization.

Reactions of the Nitro Group Oxygen Atoms: While less common, the oxygen atoms of the nitro groups can participate in certain reactions, such as complexation with Lewis acids.

Table 3: Potential Functional Group Transformations

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| -NO2 | H2, Pd/C | -NH2 |

| -NO2 | Sn, HCl | -NH2 |

| -OCH3 (on Nitrogen) | BBr3 | -OH (on Nitrogen) |

Advanced Spectroscopic and Analytical Characterization Techniques for N Methoxy 2,4,6 Trinitro Benzenamine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of N-methoxy-2,4,6-trinitro-benzenamine.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis and Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within N-methoxy-2,4,6-trinitro-benzenamine. The spectrum is expected to be dominated by the intense absorptions of the nitro groups. Analysis of the closely related compound, 2,4,6-trinitroaniline (B3268610), provides a strong basis for spectral assignment. nih.govchemicalbook.com Key vibrational modes anticipated for N-methoxy-2,4,6-trinitro-benzenamine include the asymmetric and symmetric stretching of the NO₂ groups, which are typically observed in the ranges of 1520-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

The N-methoxy group introduces additional characteristic vibrations. The C-H stretching of the methoxy (B1213986) group is expected to appear in the 2800-3000 cm⁻¹ region. researchgate.netresearchgate.net The N-O stretching vibration of the N-methoxyamine moiety and the O-CH₃ stretching are also anticipated, providing further structural confirmation. Aromatic C-H stretching and ring vibrations will also be present, although they may be of lower intensity compared to the nitro group absorptions.

Table 1: Predicted FT-IR Vibrational Frequencies for N-methoxy-2,4,6-trinitro-benzenamine

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1560-1520 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1370-1335 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1100-1000 | O-CH₃ Stretch | Methoxy (-OCH₃) |

| 950-850 | N-O Stretch | N-methoxyamine |

| 850-750 | C-N Stretch | C-NO₂ |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Assignments

FT-Raman spectroscopy serves as an excellent complementary technique to FT-IR, as it detects vibrations based on changes in polarizability. semanticscholar.orgresearchgate.net For N-methoxy-2,4,6-trinitro-benzenamine, the symmetric stretching vibrations of the nitro groups are expected to produce particularly strong Raman signals. nih.gov This is a key distinction from FT-IR, where the asymmetric stretches are typically more intense. The aromatic ring "breathing" modes are also characteristically strong in Raman spectra. The non-polar C-C bonds of the benzene (B151609) ring and the symmetric vibrations of the molecule are generally more Raman active, providing a more complete picture of the vibrational framework when combined with FT-IR data. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for mapping the precise atomic connectivity of the molecule. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of N-methoxy-2,4,6-trinitro-benzenamine.

In the ¹H NMR spectrum, two distinct signals would be expected. The aromatic protons on the benzene ring would appear as a singlet significantly downfield, likely in the range of 8.5-9.5 ppm. This substantial downfield shift is due to the strong electron-withdrawing effect of the three nitro groups, which heavily deshields the aromatic protons. The second signal, a sharp singlet corresponding to the three protons of the N-methoxy group, would be expected to appear much further upfield, typically in the 3.5-4.5 ppm range.

The ¹³C NMR spectrum would further confirm the molecular structure. The carbon atoms of the benzene ring would show distinct signals, with the carbons directly attached to the nitro groups (ipso-carbons) being highly deshielded. The carbon attached to the N-methoxyamine group would also have a characteristic chemical shift. Finally, the carbon of the methoxy group would resonate in the typical upfield region for such functionalities.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-methoxy-2,4,6-trinitro-benzenamine

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 8.5 - 9.5 | Aromatic C-H |

| ¹H | 3.5 - 4.5 | Methoxy (-OCH₃) |

| ¹³C | 145 - 155 | C-NO₂ |

| ¹³C | 135 - 145 | C-N(OCH₃) |

| ¹³C | 120 - 130 | C-H |

| ¹³C | 55 - 65 | -OCH₃ |

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Compositional Analysis

Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways of N-methoxy-2,4,6-trinitro-benzenamine. Using a technique like electron ionization (EI), a clear molecular ion peak [M]⁺ would be expected, confirming the compound's molecular weight.

The fragmentation pattern would be characteristic of nitroaromatic compounds. Common fragmentation pathways would likely involve the loss of nitro groups (NO₂), nitric oxide (NO), or oxygen atoms. youtube.com The N-O bond of the methoxyamine group is relatively weak and could cleave, leading to fragments corresponding to the loss of the methoxy radical (•OCH₃) or methoxy cation (⁺OCH₃). Subsequent fragmentation of the trinitrophenyl ring would also be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and its fragments, confirming the molecular formula.

Table 3: Predicted Key Mass Spectrometry Fragments for N-methoxy-2,4,6-trinitro-benzenamine

| m/z Value | Possible Fragment | Loss From Molecular Ion |

|---|---|---|

| 258 | [C₇H₆N₄O₇]⁺ | Molecular Ion [M]⁺ |

| 227 | [C₇H₆N₄O₆]⁺ | •OCH₃ |

| 212 | [C₇H₆N₃O₅]⁺ | •NO₂ |

| 198 | [C₆H₃N₃O₆]⁻ | N(OCH₃) |

| 182 | [C₇H₆N₃O₃]⁺ | •NO₂ + •NO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of N-methoxy-2,4,6-trinitro-benzenamine is expected to be characterized by strong absorptions in the UV region. The extensive conjugation of the benzene ring, coupled with the powerful electron-withdrawing nitro groups, facilitates π → π* transitions. wikipedia.orglibretexts.org The presence of the nitrogen atom with its lone pair of electrons and the methoxy group can also lead to n → π* transitions. Based on data from analogous compounds like 2,4,6-trinitrophenol and 2,4,6-trinitroanisole, strong absorption bands can be predicted. researchgate.netspectrabase.com These transitions are responsible for the typically yellow color of many polynitroaromatic compounds. wikipedia.org

Thermal Analysis Techniques for Decomposition Behavior Studies

As an energetic material, understanding the thermal stability and decomposition behavior of N-methoxy-2,4,6-trinitro-benzenamine is critical. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed for this purpose. redalyc.orgsetaramsolutions.com

A typical DSC thermogram would show an initial endothermic peak corresponding to the melting point of the compound. At higher temperatures, a sharp, strong exothermic peak would be observed, indicating the onset of rapid thermal decomposition, a characteristic feature of energetic materials. researchgate.netakts.com TGA would complement this by showing a significant and rapid mass loss corresponding to the temperature of the exothermic decomposition, as the compound breaks down into gaseous products. nih.gov Studies on the closely related compound 3,5-difluoro-2,4,6-trinitroanisole show a melting point around 82 °C followed by a sharp decomposition exotherm with an onset around 278 °C, which provides a useful reference for the expected thermal behavior. nih.govsemanticscholar.org

Differential Scanning Calorimetry (DSC) in Thermal Event Assessment

Differential Scanning Calorimetry is a crucial thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a compound like Benzenamine, N-methoxy-2,4,6-trinitro-, a DSC analysis would be instrumental in identifying and quantifying thermal events such as melting, crystallization, and decomposition.

A typical DSC thermogram would provide key data points, including the onset temperature, peak temperature, and enthalpy change (ΔH) for each observed thermal event. This information is vital for assessing the thermal stability and potential energetic characteristics of the material. For instance, a sharp exothermic decomposition peak would indicate a rapid release of energy, a characteristic feature of energetic materials. The melting point is a fundamental physical property that also provides an indication of purity.

Hypothetical Data Table for DSC Analysis:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found in the scientific literature.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Residue Analysis

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is essential for determining the decomposition temperature range and the kinetics of the decomposition process for Benzenamine, N-methoxy-2,4,6-trinitro-.

The TGA curve would illustrate the temperature at which mass loss begins (onset of decomposition) and the different stages of decomposition, if any. The derivative of the TGA curve (DTG) helps in identifying the temperature at which the rate of mass loss is maximum. Furthermore, TGA provides information on the amount of residual mass left after decomposition, which can offer insights into the decomposition products (e.g., formation of a carbonaceous residue). By conducting TGA at multiple heating rates, kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction could be calculated using various kinetic models.

Hypothetical Data Table for TGA Analysis:

| Decomposition Stage | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Residue at 800°C (%) |

| Stage 1 | Data not available | Data not available | Data not available | Data not available |

| Stage 2 | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found in the scientific literature.

Coupled Analytical Techniques (e.g., DSC-TG-FTIR-MS) for Evolved Gas Analysis

To gain a complete understanding of the decomposition pathway of Benzenamine, N-methoxy-2,4,6-trinitro-, the gaseous products evolved during its thermal decomposition would need to be identified. This is achieved by coupling the DSC-TG instrument with a Fourier Transform Infrared Spectrometer (FTIR) and a Mass Spectrometer (MS).

As the sample is heated in the DSC-TG, the evolved gases are transferred to the FTIR and MS for real-time analysis. FTIR identifies the functional groups present in the gaseous products (e.g., CO₂, CO, NO₂, H₂O, HCN), while MS provides information about the mass-to-charge ratio of the fragments, allowing for the identification of individual gaseous species. This combined approach, often referred to as Evolved Gas Analysis (EGA), is powerful for elucidating complex decomposition mechanisms. The data obtained would be critical in understanding the initial bond-breaking steps and the subsequent reactions that occur during the decomposition of the molecule.

Hypothetical Data Table for Evolved Gas Analysis:

| Temperature (°C) | Evolved Gas Species (Identified by FTIR and MS) |

| Decomposition Onset | Data not available |

| Peak Decomposition | Data not available |

This table is for illustrative purposes only, as no experimental data has been found in the scientific literature.

Theoretical and Computational Chemistry Investigations of N Methoxy 2,4,6 Trinitro Benzenamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool for predicting the electronic structure and potential reactivity of molecular systems. By solving the Schrödinger equation with various approximations, these methods can model molecular behavior at the atomic level, providing data on geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying complex organic molecules like Benzenamine, N-methoxy-2,4,6-trinitro-.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing nitro groups and exhibiting significant electron delocalization, a careful selection and validation process is paramount. Commonly, hybrid functionals such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, are employed. These are often paired with Pople-style basis sets, for instance, 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electron distribution, particularly in anionic or lone-pair regions, and the influence of hydrogen bonding. The validation of the chosen functional and basis set is typically achieved by comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data for structurally similar compounds.

Using the selected DFT methodology, the molecular geometry of Benzenamine, N-methoxy-2,4,6-trinitro- can be optimized to find its lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The conformational analysis would explore the rotational barriers around key single bonds, such as the C-N and N-O bonds of the N-methoxyamino group, to identify the most stable conformer. The planarity of the benzene (B151609) ring and the orientation of the nitro and methoxyamino groups are critical aspects of this analysis, as they significantly influence the molecule's electronic properties.

Below is a hypothetical data table representing typical output for optimized geometric parameters.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.405 |

| C-N (Amino) Bond Length (Å) | 1.378 |

| N-O (Methoxy) Bond Length (Å) | 1.421 |

| C-N (Nitro, ortho) Bond Angle (°) | 118.5 |

| C-N-O (Amino) Bond Angle (°) | 115.2 |

| O-N-C-C (Nitro, para) Dihedral Angle (°) | 175.4 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for Benzenamine, N-methoxy-2,4,6-trinitro-.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For Benzenamine, N-methoxy-2,4,6-trinitro-, the presence of electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a potential electron acceptor.

A representative data table for HOMO-LUMO analysis is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.25 |

| LUMO | -3.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for Benzenamine, N-methoxy-2,4,6-trinitro-.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. For Benzenamine, N-methoxy-2,4,6-trinitro-, the MEP map would likely show strong negative potentials around the oxygen atoms of the nitro groups, highlighting these as sites for potential interactions with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the methoxy (B1213986) group would likely exhibit positive potentials.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and reaction mechanisms under various conditions.

For energetic materials, classical MD simulations with non-reactive force fields are of limited use as they cannot describe chemical reactions. Reactive force fields, such as ReaxFF, bridge this gap by allowing for the formation and breaking of chemical bonds during the simulation. youtube.comresearchgate.netyoutube.comosti.gov ReaxFF is parameterized against quantum chemistry data to accurately model reaction energies and barriers. youtube.com

A ReaxFF simulation of N-methoxy-2,4,6-trinitro-benzenamine would involve creating a simulation box containing multiple molecules of the compound and then subjecting it to conditions of high temperature and pressure to simulate thermal decomposition or detonation. The simulation would track the trajectories of all atoms, allowing for the observation of reaction pathways and the identification of intermediate and final products.

By analyzing the output of a ReaxFF simulation, one can construct a detailed mechanism for the thermal decomposition of N-methoxy-2,4,6-trinitro-benzenamine. Key steps in the decomposition process that would be investigated include:

Initial Bond Scission: Identifying the weakest bond in the molecule that is most likely to break first under thermal stress. For many nitroaromatic compounds, this is often a C-NO2 or N-NO2 bond. nih.govnih.govosti.gov

Secondary Reactions: Tracking the reactions of the initial fragments with other molecules, leading to the formation of a complex mixture of intermediates.

Final Products: Identifying the stable end products of the decomposition, which typically include small molecules like N2, H2O, CO, and CO2. researchgate.net

The evolution of key species over time can be plotted to visualize the decomposition process. The following table illustrates the kind of data that could be extracted from such a simulation at a given temperature (e.g., 3000 K).

| Time (ps) | N-methoxy-2,4,6-trinitro-benzenamine (molecules) | NO2 (molecules) | N2 (molecules) | H2O (molecules) | CO2 (molecules) |

| 0 | 100 | 0 | 0 | 0 | 0 |

| 10 | 50 | 75 | 5 | 10 | 2 |

| 20 | 10 | 30 | 25 | 30 | 15 |

| 30 | 0 | 5 | 45 | 50 | 30 |

| 40 | 0 | 0 | 50 | 55 | 35 |

This table contains hypothetical data for illustrative purposes.

Crystal Structure Prediction and Lattice Energy Calculations

The arrangement of molecules in the solid state significantly influences the properties of an energetic material, including its density, stability, and sensitivity.

Crystal structure prediction (CSP) methods aim to identify the most stable crystal structures (polymorphs) of a given molecule based on its chemical diagram. rsc.orgnih.govnyu.eduresearchgate.net These methods typically involve a search of the potential energy surface for different packing arrangements, followed by an energy ranking to identify the most likely structures.

For N-methoxy-2,4,6-trinitro-benzenamine, a CSP study would generate a set of plausible crystal structures, each with its own space group and unit cell parameters. This information is crucial for understanding how the molecule packs in the solid state and whether it is likely to exhibit polymorphism, which can have significant implications for its performance and safety.

The stability of a crystal structure is determined by the nature and strength of the intermolecular interactions between the constituent molecules. These interactions can be quantified through calculations of the lattice energy, which is the energy required to separate the crystal into its gas-phase components. umb.edulibretexts.orglumenlearning.comlibretexts.org

For N-methoxy-2,4,6-trinitro-benzenamine, the lattice energy would be calculated for each predicted polymorph. The structure with the lowest lattice energy is generally the most stable. The types of intermolecular interactions that would be analyzed include:

Hydrogen Bonding: Although the N-H bond is replaced with an N-O bond, the potential for weak hydrogen bonds involving the methoxy group or the nitro groups with hydrogen atoms on adjacent molecules exists.

π-π Stacking: The aromatic rings can stack on top of each other, leading to attractive dispersion forces.

The following table provides hypothetical data from a CSP and lattice energy calculation study.

| Polymorph | Space Group | Calculated Density (g/cm³) | Lattice Energy (kJ/mol) | Key Intermolecular Interactions |

| I | P21/c | 1.75 | -120 | π-π stacking, van der Waals |

| II | P-1 | 1.78 | -125 | Hydrogen bonding, π-π stacking, van der Waals |

| III | C2/c | 1.72 | -115 | van der Waals |

This table contains hypothetical data for illustrative purposes.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions at a molecular level. For a compound like Benzenamine, N-methoxy-2,4,6-trinitro-, such studies would be invaluable in understanding its stability, decomposition pathways, and potential reactivity. This would typically involve the use of quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations to model the molecule's behavior.

A thorough theoretical investigation would map out the step-by-step process of reactions involving Benzenamine, N-methoxy-2,4,6-trinitro-. This would include identifying key intermediates and transition states along a given reaction coordinate. For example, in a decomposition reaction, computational models could predict the initial bond-breaking events, subsequent molecular rearrangements, and the final products formed. At present, specific studies detailing these elementary steps for this particular compound are not readily found in the surveyed literature.

To illustrate the type of data that such a study would yield, a hypothetical data table is presented below.

Hypothetical Activation Barriers for a Proposed Decomposition Pathway

| Elementary Step | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| 1 | Initial N-O bond cleavage | Data not available |

| 2 | Nitro group rearrangement | Data not available |

This table is for illustrative purposes only, as specific computational data for Benzenamine, N-methoxy-2,4,6-trinitro- is not available in the search results.

The chemical environment can significantly influence a reaction's progress. Substituent effects involve altering the atoms or groups attached to the benzene ring and observing the impact on reactivity. For instance, replacing a nitro group with another functional group could alter the electron distribution and, consequently, the reaction mechanism and rate.

Solvent effects are equally important, as the surrounding solvent molecules can stabilize or destabilize reactants, intermediates, and transition states to varying degrees. A polar solvent might favor a reaction pathway that involves charge separation, while a nonpolar solvent might favor a different mechanism. A comprehensive computational study would model the reaction in various solvents to quantify these effects. However, specific computational analyses detailing these influences on the reaction coordinate of Benzenamine, N-methoxy-2,4,6-trinitro- are not present in the available literature.

Hypothetical Influence of Solvents on a Key Reaction Step

| Solvent | Dielectric Constant | Relative Reaction Rate |

|---|---|---|

| Acetonitrile (B52724) | 37.5 | Data not available |

| Dichloromethane | 8.9 | Data not available |

This table is for illustrative purposes only, as specific computational data for Benzenamine, N-methoxy-2,4,6-trinitro- is not available in the search results.

Investigations into Thermal Decomposition Mechanisms and Stability of N Methoxy 2,4,6 Trinitro Benzenamine

Identification of Primary Decomposition Pathways

The thermal decomposition of nitroaromatic compounds is a complex process initiated by the absorption of thermal energy, leading to the rupture of the weakest chemical bond. For many nitrobenzene (B124822) derivatives, the primary decomposition pathway is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. dtic.mildtic.mil This pathway releases nitrogen dioxide (NO₂) gas, a highly reactive radical that instigates a cascade of secondary exothermic reactions.

Another established pathway, particularly for nitroaromatics with ortho-substituents, is nitro-nitrite isomerization, where the -NO₂ group rearranges to an -ONO group, followed by the cleavage of the much weaker O-NO bond. dtic.milresearchgate.net

In the case of N-methoxy-2,4,6-trinitro-benzenamine, in addition to the C-NO₂ bond scission, a crucial alternative pathway involves the N-methoxy group. The nitrogen-oxygen (N-O) single bond is known to be relatively weak and its cleavage presents a highly probable primary decomposition route. nih.govwayne.edu This pathway would involve the homolysis of the N-OCH₃ bond, yielding a methoxy (B1213986) radical (•OCH₃) and a 2,4,6-trinitrophenylaminyl radical. The presence of multiple competing initial pathways is a hallmark of the decomposition of complex energetic molecules.

Elucidation of Initial Bond Rupture Events and Trigger Bonds

The "trigger bond" is defined as the weakest linkage in an energetic molecule that breaks first to initiate decomposition. nsf.gov The strength of this bond, quantified by its Bond Dissociation Energy (BDE), is a key determinant of a material's thermal stability. For nitro-based explosives, the trigger bond is typically associated with the explosophoric nitro group, such as the C-NO₂ or N-NO₂ bond. nsf.govodu.eduresearchgate.netresearchgate.net

In N-methoxy-2,4,6-trinitro-benzenamine, there are two primary candidates for the trigger bond: the C-NO₂ bond of the nitro groups attached to the benzene (B151609) ring and the N-O bond within the N-methoxyamino substituent. Computational and experimental studies on related compounds provide insight into their relative strengths. The BDE for a typical aromatic C-NO₂ bond is approximately 60-75 kcal/mol. researchgate.netacs.org In contrast, the BDE for N-O single bonds in various hydroxylamine (B1172632) derivatives has been calculated to be significantly lower, often in the range of 48-65 kcal/mol. nih.govwayne.eduacs.orgnih.gov

Given that the N-O bond is inherently weaker than the aromatic C-NO₂ bond, it is the most likely trigger linkage for the thermal decomposition of N-methoxy-2,4,6-trinitro-benzenamine. The initial event is therefore predicted to be the scission of the N-OCH₃ bond. This contrasts with simpler nitroanilines where C-NO₂ cleavage is often the dominant initiation step. rsc.org

| Bond Type | Compound Class | Typical BDE (kcal/mol) |

|---|---|---|

| Aromatic C-NO₂ | Nitrobenzenes | 60 - 75 |

| N-NO₂ | Nitramines (e.g., RDX, HMX) | 40 - 50 |

| N-O | Hydroxylamine Derivatives | 48 - 65 |

Characterization of Gaseous and Condensed-Phase Intermediates and Secondary Reaction Products

Following the initial trigger bond rupture, a complex network of secondary reactions ensues, leading to the formation of various gaseous and condensed-phase products.

Gaseous Products: Regardless of whether the initial step is C-NO₂ or N-O bond cleavage, the resulting radical species are highly reactive. The primary radicals (e.g., •NO₂, •OCH₃) will attack the parent molecule or other fragments, leading to the evolution of a mixture of small gaseous molecules. Based on studies of similar compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), the expected final gaseous products include:

Nitrogen dioxide (NO₂)

Nitric oxide (NO)

Dinitrogen (N₂)

Carbon dioxide (CO₂)

Carbon monoxide (CO)

Condensed-Phase Products: The thermal decomposition of many nitroaromatic explosives does not proceed to complete gasification. Instead, a significant portion of the material forms a solid, carbonaceous residue. nih.gov This condensed-phase product is a complex, high-molecular-weight polymer or polycondensate, often referred to as "melanoidin." It is formed through the extensive cross-linking and polymerization of the remaining aromatic rings and fragments after the initial loss of nitro and methoxy groups. researchgate.net The formation of these stable heterocyclic structures can inhibit further reaction and complete energy release. researchgate.net

Advanced Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of thermal decomposition provides crucial parameters, such as the activation energy (Eₐ) and the pre-exponential factor (A), which together describe the temperature dependence of the reaction rate. These parameters are often determined using thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under non-isothermal conditions, with the data analyzed by methods such as the Kissinger and Ozawa models. mdpi.com

While specific kinetic data for N-methoxy-2,4,6-trinitro-benzenamine are not available in the literature, data from analogous compounds can provide a useful benchmark. For example, a study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), which also contains a methoxy group, reported an activation energy of approximately 98-102 kJ/mol (23-24 kcal/mol). mdpi.com Studies on the more stable TATB have found activation energies ranging from 150 to 250 kJ/mol (36-60 kcal/mol). osti.gov

The expected activation energy for N-methoxy-2,4,6-trinitro-benzenamine would be closely related to the BDE of its trigger bond. If the N-O bond is indeed the weakest link, the activation energy for the initial decomposition step would be expected to be in the lower range for energetic materials, likely comparable to or slightly lower than that of DFTNAN, reflecting the inherent instability of the N-O linkage.

| Compound | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Method |

|---|---|---|---|

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | 97.9 - 101.8 | 7.88 x 10⁶ | Kissinger/Ozawa |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | 150 - 250 | Variable | DSC/TGA |

Influence of Molecular Structure and Substituent Effects on Thermal Stability Profile

The thermal stability of a nitroaromatic compound is profoundly influenced by the electronic nature of the substituents on the benzene ring. rsc.org Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

The nitro group (-NO₂) is a strong EWG, which is essential for the energetic character of the molecule but also influences bond strengths. The amino group (-NH₂) in TNA is an EDG. In N-methoxy-2,4,6-trinitro-benzenamine, the N-methoxyamino group (-NH-OCH₃) also acts as an electron-donating group.

Electron-donating groups can increase the electron density on the aromatic ring, which can, in some cases, strengthen the C-NO₂ bonds through resonance effects. chachkov.rujes.or.jpdiva-portal.org Theoretical studies have shown that the C-N bond in aniline (B41778) is stronger than in nitrobenzene. rsc.org This would suggest that the presence of the -NH-OCH₃ group might increase the stability with respect to C-NO₂ bond cleavage when compared to TNB.

Advanced Research Applications and Potential Areas for N Methoxy 2,4,6 Trinitro Benzenamine

Methodological Contributions to the Design and Understanding of Energetic Materials

The high nitrogen and oxygen content inherent in the molecular structure of N-methoxy-2,4,6-trinitro-benzenamine suggests its potential as an energetic material. Research into this and structurally related compounds contributes significantly to the broader understanding and design of new energetic materials with tailored properties.

The study of N-methoxy-2,4,6-trinitro-benzenamine and its analogues provides valuable insights into the structure-reactivity relationships of nitroaromatic compounds. The presence of the N-methoxy group can influence the electronic properties and thermal stability of the molecule compared to its parent compound, 2,4,6-trinitroaniline (B3268610) (picramide). wikipedia.org The introduction of substituents on the amino group of trinitroaniline (B13749157) can alter the explosive properties and stability of the resulting compounds. For instance, computational studies on trinitrophenyl-substituted nitramines have shown that different substituents can lead to materials with a good balance between energy and stability. vu.ltmdpi.com

The reactivity of N-methoxy-2,4,6-trinitro-benzenamine is largely dictated by the three electron-withdrawing nitro groups, which make the aromatic ring electron-deficient. This influences its susceptibility to nucleophilic attack and its behavior under thermal or impact stress. Research in this area often involves comparing the performance of a series of N-substituted trinitroanilines to understand how modifications to the amine group affect detonation velocity, pressure, and sensitivity. For example, the introduction of fluorine into the 2,4,6-trinitroaniline structure has been shown to result in a compound with high density, good thermal stability, and superior mechanical sensitivity. tandfonline.com

| Compound | Key Structural Feature | Impact on Energetic Properties |

| 2,4,6-Trinitroaniline (TNA) | Unsubstituted amine group | High-energy-density material, serves as a benchmark. |

| N-methyl-2,4,6-trinitroaniline | Methylated amine group | Used as an internal standard in HPLC for analyzing other energetic materials. |

| 3,5-difluoro-2,4,6-trinitroaniline | Fluorinated benzene (B151609) ring | High density, high thermal stability, and superior mechanical insensitivity. tandfonline.com |

| N-(2,2,2-trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | N-substituted with a trinitroethyl group | Possesses better explosive properties and greater stability compared to tetryl. vu.ltmdpi.com |

This table presents data on compounds structurally related to Benzenamine, N-methoxy-2,4,6-trinitro- to illustrate structure-property relationships in energetic materials.

Computational chemistry plays a crucial role in predicting the properties of new energetic materials, including N-methoxy-2,4,6-trinitro-benzenamine, before their synthesis. vu.lt Density Functional Theory (DFT) and other quantum chemical methods are employed to calculate key parameters such as heat of formation, density, detonation velocity, and pressure. vu.ltmdpi.com These theoretical studies can also elucidate the initial steps of decomposition, which is critical for understanding the stability of the compound.

For N-methoxy-2,4,6-trinitro-benzenamine, theoretical modeling can predict the strength of the N-O bond in the methoxyamino group and the C-N bonds of the nitro groups, which are likely to be the initial sites of bond scission during decomposition. By comparing the calculated stability of N-methoxy-2,4,6-trinitro-benzenamine with that of known energetic materials, researchers can assess its potential as a safer and more stable alternative. For example, studies on related N-substituted trinitroanilines have shown that the nature of the substituent can significantly impact the stability and resistance to shock stimuli. vu.ltmdpi.com

Role in Supramolecular Chemistry and Host-Guest Interactions Research

The electron-deficient aromatic ring of N-methoxy-2,4,6-trinitro-benzenamine makes it an excellent candidate for forming supramolecular assemblies through non-covalent interactions. researchgate.net These interactions are fundamental to the field of supramolecular chemistry, which focuses on the design and synthesis of complex chemical systems from molecular components.

N-methoxy-2,4,6-trinitro-benzenamine can act as an electron acceptor in host-guest complexes with electron-rich aromatic compounds (donors). frontiersin.orgnih.gov The study of these interactions provides insights into the nature of charge-transfer forces and their role in the self-assembly of molecules. Macrocyclic hosts, such as pillararenes, are known to form complexes with various guest molecules, and the principles governing these interactions can be extended to potential interactions with N-methoxy-2,4,6-trinitro-benzenamine. aalto.fi The ability to form well-defined supramolecular structures opens up possibilities for the development of new materials with interesting chiroptical or photoconductive properties. nih.govbohrium.com

Investigation in Material Science for Specific Functional Properties (e.g., charge transfer complexes, optical response)

The formation of charge-transfer (CT) complexes between electron-donating molecules and electron-accepting molecules like N-methoxy-2,4,6-trinitro-benzenamine can lead to materials with novel electronic and optical properties. nih.govnih.gov These CT complexes often exhibit distinct colors and absorption bands in the visible region of the electromagnetic spectrum, which are not present in the individual components. researchgate.net

The study of these complexes is a significant area of material science research. The intensity and position of the CT absorption band can be sensitive to the surrounding environment, such as the polarity of the solvent. This solvatochromism can be exploited in the design of materials with tunable optical responses. Furthermore, the charge-transfer interactions can influence the nonlinear optical (NLO) properties of the material, making N-methoxy-2,4,6-trinitro-benzenamine a candidate for investigation in this area. Research on related nitroaniline derivatives has demonstrated their potential in optoelectronic applications. researchgate.netresearchgate.net

| Electron Donor | Electron Acceptor | Type of Interaction | Potential Application |

| p-Nitroaniline | Picric Acid | π-π* Charge Transfer | Spectrophotometric analysis researchgate.net |

| Triamterene | 2,4,6-Trinitrophenol | Hydrogen-bonded Charge Transfer | Pharmaceutical analysis ejournal.by |

| Polycyclic Aromatic Hydrocarbons | 1,3,6-Trinitro-9,10-phenanthrenequinone | π-π Charge Transfer | Organic electronics nih.gov |

| Ruxolitinib | Chloranilic Acid | n-π* Charge Transfer | Drug quantification nih.gov |

This table provides examples of charge-transfer complexes involving nitroaromatic acceptors to illustrate the types of interactions and applications relevant to N-methoxy-2,4,6-trinitro-benzenamine.

Application in Advanced Chemical Sensor Development Methodologies

The ability of N-methoxy-2,4,6-trinitro-benzenamine to participate in charge-transfer interactions also makes it a promising component in the development of advanced chemical sensors. The interaction of the electron-deficient aromatic ring with specific analytes can lead to a measurable change in a physical property, such as color, fluorescence, or electrical conductivity.

For example, fluorescent probes for the detection of certain species can be designed based on the principle of photoinduced electron transfer (PET). In such systems, the fluorescence of a fluorophore can be quenched by the nitroaromatic moiety. Upon interaction with an analyte, this quenching effect can be modulated, leading to a "turn-on" or "turn-off" fluorescent response. Nitroaromatic compounds have been investigated as fluorescent probes for detecting tumor hypoxia. mdpi.com Similarly, the electrochemical reduction of the nitro groups in N-methoxy-2,4,6-trinitro-benzenamine can be exploited in the development of electrochemical sensors. The reduction potential can be sensitive to the presence of certain analytes, providing a basis for their detection. sci-hub.se

Future Research Directions and Open Questions for N Methoxy 2,4,6 Trinitro Benzenamine

Emerging Methodologies for Comprehensive Characterization and Analysis

A complete understanding of Benzenamine, N-methoxy-2,4,6-trinitro- is contingent on a thorough characterization of its chemical, physical, and structural properties. While standard techniques provide basic data, emerging and advanced analytical methods are required to build a comprehensive profile. Key research questions revolve around elucidating its precise three-dimensional structure, understanding its thermal stability and decomposition pathways, and quantifying its electronic properties.

Future research should focus on employing a suite of advanced analytical techniques. energetic-materials.org.cn Hyphenated techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), could be invaluable for purity analysis and identification of trace impurities or degradation products. energetic-materials.org.cn Advanced nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, would offer deeper insights into the molecular structure and connectivity. energetic-materials.org.cn

Given its highly nitrated structure, understanding the compound's thermal behavior is critical. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential for determining melting points, decomposition temperatures, and kinetic parameters of its decomposition. energetic-materials.org.cn Investigating the spatial distribution of functional groups and potential nanoscale defects could be achieved with advanced fluorescence techniques like fluorescence lifetime imaging (FLIM), which can probe the local environment well below the resolution of standard light microscopy. wuttkescience.com

Table 1: Emerging Methodologies for Characterization

| Methodology | Information Gained | Research Question Addressed |

|---|---|---|

| Advanced Mass Spectrometry (e.g., LC-MS/MS) | Precise molecular weight, fragmentation patterns, impurity profiling. | What are the primary degradation products and impurities from synthesis? |

| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Unambiguous proton and carbon assignments, through-bond connectivity. | What is the definitive conformational structure of the molecule in solution? |

| Single-Crystal X-ray Diffraction | Atomic coordinates, bond lengths/angles, crystal packing, intermolecular interactions. | What is the solid-state structure and how do molecules interact in the crystal lattice? |

| Thermal Analysis (DSC/TGA) | Melting point, decomposition temperature, thermal stability, reaction kinetics. energetic-materials.org.cn | How does the compound behave under thermal stress and what are its decomposition kinetics? |

| Computational Spectroscopy | Prediction of spectral data (IR, Raman, NMR) to aid experimental assignment. | How can theoretical models validate and interpret experimental spectroscopic data? |

| Advanced Fluorescence Microscopy (e.g., FLIM) | Spatial distribution of functional groups, detection of nanoscale defects. wuttkescience.com | Are functional groups homogeneously distributed within a solid sample? |

Unexplored Reaction Pathways and Persistent Synthetic Challenges

The synthesis of polysubstituted nitroaromatics like Benzenamine, N-methoxy-2,4,6-trinitro- is often challenging, typically involving harsh nitrating conditions that can lead to side reactions, oxidation of the aniline (B41778) group, and inconsistent yields. researchgate.net A significant open question is the development of more efficient, selective, and safer synthetic routes.

Future research should explore alternative synthetic strategies that offer better control and higher purity. One major challenge is achieving regioselectivity during the nitration of aniline derivatives. researchgate.net Modern synthetic methods could provide solutions. For instance, the use of continuous flow reactors could offer superior control over reaction temperature and time, enhancing safety and potentially improving yield and selectivity, as has been demonstrated for related compounds like 4-methoxy-2-nitroaniline.

Another promising avenue is the exploration of novel catalytic systems. Iron-catalyzed reductive functionalization of nitro compounds is an emerging area that could offer greener and more selective pathways for synthesizing complex aniline derivatives. acs.org Investigating chemoselective hydrogenation could also provide milder conditions for modifying the nitroaromatic core. imedpub.com Furthermore, developing synthetic routes that avoid the direct nitration of a sensitive aniline precursor, perhaps by constructing the ring system with the desired substituents already in place or through late-stage functionalization, remains a key challenge. researchgate.net

Persistent questions include:

Can flow chemistry be adapted to produce Benzenamine, N-methoxy-2,4,6-trinitro- with higher purity and safety?

Are there enzymatic or chemo-enzymatic routes that could offer unparalleled selectivity?

Can novel catalysts facilitate the direct and regioselective N-methoxylation of a trinitroaniline (B13749157) precursor under milder conditions?

Integration of Multi-Scale Modeling Approaches in Compound Research

Computational modeling offers a powerful tool to predict the properties and behavior of molecules, bridging theoretical understanding with experimental results. For a compound like Benzenamine, N-methoxy-2,4,6-trinitro-, which could have energetic properties, multi-scale modeling is particularly relevant. mdpi.com Such approaches can simulate behavior from the atomic to the macroscopic level, providing insights that are difficult to obtain experimentally. manchester.ac.ukllnl.gov

A key open question is how the molecular structure influences the bulk properties and potential performance characteristics of this compound. Future research should implement a hierarchical modeling approach:

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can be used to calculate molecular geometry, electronic structure, vibrational frequencies, and thermochemical properties such as heat of formation. nih.gov This provides a foundational understanding of the molecule's intrinsic stability and reactivity.

Molecular Dynamics (MD): Using force fields derived from QM calculations, MD simulations can model the behavior of thousands of molecules over time. llnl.gov This allows for the prediction of bulk properties like density and mechanical response. For energetic materials, reactive MD simulations (e.g., ReaxFF) can be used to study the initial chemical steps of decomposition under shock or thermal loading, providing insight into sensitivity and performance. llnl.gov

Continuum Modeling: At the largest scale, data from MD simulations can be used to parameterize continuum models that describe macroscopic behavior, such as detonation physics. llnl.gov This connects the molecular-level chemistry to real-world performance.

The integration of these models can help answer critical questions about how modifications to the molecular structure, such as changing the N-alkoxy group, might affect the stability, sensitivity, and energy output of the material. manchester.ac.ukllnl.gov

Table 2: Multi-Scale Modeling Hierarchy

| Modeling Scale | Computational Method | Key Outputs | Research Objective |

|---|---|---|---|

| Atomic/Molecular | Quantum Mechanics (DFT) | Molecular geometry, electronic structure, heat of formation, reaction barriers. nih.gov | Predict intrinsic molecular properties and reactivity. |

| Meso-scale | Molecular Dynamics (MD), Reactive Force Fields (ReaxFF) | Bulk density, mechanical properties, decomposition mechanisms, hot spot formation. llnl.gov | Simulate how molecular interactions lead to bulk behavior under stimuli. |

| Macro-scale | Continuum Mechanics | Detonation velocity, pressure, material response at the device level. llnl.gov | Predict performance in practical applications. |

Novel Applications in Specialized Chemical Fields and Interdisciplinary Research

The specific applications of Benzenamine, N-methoxy-2,4,6-trinitro- are largely unexplored. Its structure, featuring a combination of a highly electron-deficient aromatic ring and an N-methoxy group, suggests potential in several advanced fields. Future research should focus on exploring these possibilities, which will likely require interdisciplinary collaboration.

One potential area is energetic materials . mdpi.compurdue.edu The high nitrogen and oxygen content suggests it could be an energetic compound. Research is needed to determine its detonation properties, sensitivity, and thermal stability to assess its viability as a component in explosive or propellant formulations. The N-methoxy group could modulate these properties in interesting ways compared to the parent compound, picramide.

Another avenue is in materials science , particularly in the field of nonlinear optics (NLO) . Many molecules with strong electron donor and acceptor groups exhibit NLO properties. The trinitrated ring is a powerful electron-accepting moiety, and the N-methoxyamine group's electron-donating character could create a molecule with a significant dipole moment, a prerequisite for NLO activity.

Furthermore, the compound could serve as a key synthetic intermediate . The activated aromatic ring is susceptible to nucleophilic aromatic substitution, allowing the nitro groups to be replaced. This could open pathways to novel functionalized phenazine (B1670421) derivatives or other complex heterocyclic systems with applications in electronics or pharmaceuticals. rsc.org The compound could also be used to functionalize other materials, such as graphene oxide, to create novel nanocomposites with tailored properties for sensing or drug delivery. mdpi.comresearchgate.netmdpi.com

Interdisciplinary research combining synthetic chemistry, materials science, physics, and computational modeling will be essential to fully explore these potential applications and to understand the fundamental structure-property relationships that govern the behavior of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methoxy-2,4,6-trinitrobenzenamine, and how can purity be assessed?

- Methodology : Synthesis typically involves sequential nitration of N-methoxybenzenamine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification is achieved via recrystallization in ethanol or toluene. Purity assessment employs thin-layer chromatography (TLC) with toluene as the mobile phase and UV visualization . Confirmatory analysis uses high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N).

Q. Which spectroscopic techniques are most effective for characterizing N-methoxy-2,4,6-trinitrobenzenamine?

- Methodology :

- NMR : ¹H and ¹³C NMR identify methoxy and nitro group positions. Aromatic protons appear downfield (δ 8.5–9.5 ppm) due to electron-withdrawing nitro groups.

- IR : Strong absorption bands at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular ion peaks (m/z = 273) and fragmentation patterns (e.g., loss of NO₂ groups).

Q. What safety precautions are critical when handling N-methoxy-2,4,6-trinitrobenzenamine?

- Methodology :

- Use fume hoods and personal protective equipment (nitrile gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from heat sources (risk of exothermic decomposition).

- Monitor for methemoglobinemia symptoms (cyanosis, headache) using co-oximetry in biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the nitration of N-methoxybenzenamine precursors?

- Methodology :

- Controlled Variables : Replicate experiments under strict temperature control (±1°C) and acid concentration gradients.

- Alternative Pathways : Explore regioselective nitration using HNO₃/CF₃SO₃H to minimize byproducts.

- Data Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., stirring rate, solvent polarity) and optimize yield .

Q. What experimental strategies evaluate the thermal stability and decomposition pathways of N-methoxy-2,4,6-trinitrobenzenamine?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (5°C/min in N₂ atmosphere). Decomposition onset >150°C suggests moderate thermal stability.

- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks correlating with nitro group decomposition.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., NO₂, CO) .

Q. How does N-methoxy-2,4,6-trinitrobenzenamine interact with radical species, and what mechanistic insights can be derived?

- Methodology :

- Radical Scavenging Assays : React with diphenylpicrylhydrazyl (DPPH) in toluene. Monitor UV-Vis absorbance decay at 517 nm to quantify radical quenching efficiency.

- EPR Spectroscopy : Detect transient radical intermediates (e.g., nitroaryl radicals) during reactions.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies and spin densities .

Q. What computational approaches predict the electronic properties and reactivity of N-methoxy-2,4,6-trinitrobenzenamine?

- Methodology :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 (MP2/cc-pVTZ) to assess electrophilicity.

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nitro group reactivity in nucleophilic substitution.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products